Diphenyl(pyridin-3-yl)methanol
Overview
Description
Diphenyl(pyridin-3-yl)methanol is an organic compound with the molecular formula C18H15NO It is a derivative of methanol where the hydrogen atoms are replaced by two phenyl groups and a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl(pyridin-3-yl)methanol can be synthesized through various methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with diphenylmethanol in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like tetrahydrofuran under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: Diphenyl(pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridin-3-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or other reduced forms.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diphenyl(pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Diphenyl(pyridin-3-yl)methanol involves its interaction with cellular targets, leading to antiproliferative effects. It is believed to interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Diphenyl(piperidin-4-yl)methanol: Similar structure but with a piperidine ring instead of a pyridine ring.
Diphenyl(pyridin-4-yl)methanol: Similar structure but with the pyridine ring at a different position.
Diphenyl(pyridin-2-yl)methanol: Similar structure but with the pyridine ring at a different position.
Uniqueness: Diphenyl(pyridin-3-yl)methanol is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with biological targets and its overall stability .
Properties
IUPAC Name |
diphenyl(pyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18(15-8-3-1-4-9-15,16-10-5-2-6-11-16)17-12-7-13-19-14-17/h1-14,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGJIFCXHADNEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CN=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941251 | |
Record name | Diphenyl(pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19490-91-6 | |
Record name | α,α-Diphenyl-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19490-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC170685 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenyl(pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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